molecular formula C7H5F2NO2 B1316888 1,3-Difluoro-2-methyl-4-nitrobenzene CAS No. 79562-49-5

1,3-Difluoro-2-methyl-4-nitrobenzene

Cat. No. B1316888
CAS RN: 79562-49-5
M. Wt: 173.12 g/mol
InChI Key: AVWNNVJXXMKAPB-UHFFFAOYSA-N
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Patent
US05591744

Procedure details

To acetic acid (1.2 l) are added 5% Pd-C (24 g) and 2,6-difluoro-3-nitrotoluene (238.7 g) and the mixture is subjected to catalytic reduction at room temperature under 4.5 atoms. The 5% Pd-C is filtered off and the acetic acid is distilled off under reduced pressure. The residue is poured into ice-water, neutralized, extracted with dichloromethane, and the extract is washed with water and dried. The solvent is distilled off under reduced pressure and the residue is distilled under reduced pressure to give 2,4-difluoro-3-methylaniline (138 g), colorless oils, b.p.: 75° C./11 mmHg.
Quantity
238.7 g
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
catalyst
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([F:11])[C:3]=1[CH3:12]>[Pd].C(O)(=O)C>[F:1][C:2]1[C:3]([CH3:12])=[C:4]([F:11])[CH:5]=[CH:6][C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
238.7 g
Type
reactant
Smiles
FC1=C(C(=CC=C1[N+](=O)[O-])F)C
Name
Quantity
24 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subjected to catalytic reduction at room temperature under 4.5 atoms
FILTRATION
Type
FILTRATION
Details
The 5% Pd-C is filtered off
DISTILLATION
Type
DISTILLATION
Details
the acetic acid is distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is poured into ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
the extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C=CC(=C1C)F
Measurements
Type Value Analysis
AMOUNT: MASS 138 g
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.